molecular formula C12H13N3 B8304493 N-methyl-4-o-tolylpyrimidin-5-amine

N-methyl-4-o-tolylpyrimidin-5-amine

Cat. No.: B8304493
M. Wt: 199.25 g/mol
InChI Key: MRFYCUULXFYUAW-UHFFFAOYSA-N
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Description

N-methyl-4-o-tolylpyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-o-tolylpyrimidin-5-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of o-tolyl is reacted with a halogenated pyrimidine.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-4-o-tolylpyrimidin-5-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-methyl-4-o-tolylpyrimidin-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-o-tolylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-(4-phenyl-pyrimidin-5-yl)-amine
  • Methyl-(4-p-tolyl-pyrimidin-5-yl)-amine
  • Methyl-(4-m-tolyl-pyrimidin-5-yl)-amine

Uniqueness

N-methyl-4-o-tolylpyrimidin-5-amine is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

N-methyl-4-(2-methylphenyl)pyrimidin-5-amine

InChI

InChI=1S/C12H13N3/c1-9-5-3-4-6-10(9)12-11(13-2)7-14-8-15-12/h3-8,13H,1-2H3

InChI Key

MRFYCUULXFYUAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=NC=C2NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-(4-o-tolyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester (120 mg, 0.40 mmol) was treated with 4M HCl in dioxane (3 mL) for 45 minutes after which all volatiles were removed under reduced pressure to give methyl-(4-o-tolyl-pyrimidin-5-yl)-amine as waxy oil. This material was dissolved in dichloromethane (3 mL) and treated with N-ethyldiisopropyl-amine (210 μL, 1.2 mmol) and 3,5-bis-trifluoromethylbenzoyl chloride (166 mg, 0.60 mmol CAS RN 1271-19-8). After stirring for 1 h, the reaction mixture was loaded directly onto a silica gel column. Elution with 50% ethyl acetate in n-hexane yielded the desired compound as a yellow solid (78 mg, 44%). MS (ESI): m/z=440.1 [M+H]+.
Name
Methyl-(4-o-tolyl-pyrimidin-5-yl)-carbamic acid tert-butyl ester
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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